Cas no 1806488-26-5 (Methyl 4-hydroxy-2-nitropyridine-5-acetate)

Methyl 4-hydroxy-2-nitropyridine-5-acetate 化学的及び物理的性質
名前と識別子
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- Methyl 4-hydroxy-2-nitropyridine-5-acetate
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- インチ: 1S/C8H8N2O5/c1-15-8(12)2-5-4-9-7(10(13)14)3-6(5)11/h3-4H,2H2,1H3,(H,9,11)
- InChIKey: YIJQWWZIZKYHAU-UHFFFAOYSA-N
- ほほえんだ: O(C)C(CC1=CNC(=CC1=O)[N+](=O)[O-])=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 377
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 101
Methyl 4-hydroxy-2-nitropyridine-5-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029004847-500mg |
Methyl 4-hydroxy-2-nitropyridine-5-acetate |
1806488-26-5 | 95% | 500mg |
$1,701.85 | 2022-03-31 | |
Alichem | A029004847-1g |
Methyl 4-hydroxy-2-nitropyridine-5-acetate |
1806488-26-5 | 95% | 1g |
$3,068.70 | 2022-03-31 | |
Alichem | A029004847-250mg |
Methyl 4-hydroxy-2-nitropyridine-5-acetate |
1806488-26-5 | 95% | 250mg |
$1,009.40 | 2022-03-31 |
Methyl 4-hydroxy-2-nitropyridine-5-acetate 関連文献
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
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Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
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Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
Methyl 4-hydroxy-2-nitropyridine-5-acetateに関する追加情報
Methyl 4-hydroxy-2-nitropyridine-5-acetate (CAS No. 1806488-26-5): A Comprehensive Overview
Methyl 4-hydroxy-2-nitropyridine-5-acetate (CAS No. 1806488-26-5) is a significant compound in the field of pharmaceutical chemistry, exhibiting a unique structural framework that has garnered considerable attention from researchers worldwide. This compound, characterized by its nitropyridine core and ester functional group, serves as a versatile intermediate in the synthesis of various bioactive molecules. The presence of both hydroxyl and nitro substituents on the pyridine ring imparts distinct reactivity, making it a valuable building block for medicinal chemists.
The Methyl 4-hydroxy-2-nitropyridine-5-acetate molecule has been extensively studied for its potential applications in drug discovery and development. Its structural features make it an attractive candidate for further functionalization, allowing for the creation of novel compounds with enhanced pharmacological properties. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its incorporation into diverse chemical libraries.
In recent years, the pharmaceutical industry has seen a surge in interest towards nitro-containing heterocycles due to their broad spectrum of biological activities. The nitro group in Methyl 4-hydroxy-2-nitropyridine-5-acetate plays a crucial role in modulating the compound's reactivity and bioavailability. Studies have demonstrated that nitropyridines can exhibit potent antimicrobial, anti-inflammatory, and anticancer effects, making them promising candidates for therapeutic intervention. The hydroxyl group further enhances the compound's versatility by providing a site for further chemical modifications.
One of the most compelling aspects of Methyl 4-hydroxy-2-nitropyridine-5-acetate is its role as a precursor in the synthesis of more complex molecules. Researchers have leveraged its structural framework to develop novel inhibitors targeting various enzymatic pathways implicated in human diseases. For instance, derivatives of this compound have shown promise in inhibiting kinases and phosphodiesterases, which are key players in signal transduction pathways. These findings highlight the compound's potential as a scaffold for developing next-generation therapeutics.
The synthesis of Methyl 4-hydroxy-2-nitropyridine-5-acetate involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. The process typically begins with the nitration of a pyridine derivative followed by esterification to introduce the acetyl moiety at the 5-position. Recent innovations in catalytic systems have improved the efficiency and selectivity of these reactions, reducing byproducts and enhancing overall yields. Such advancements are crucial for ensuring the scalability of production and cost-effectiveness for industrial applications.
The pharmacological profile of Methyl 4-hydroxy-2-nitropyridine-5-acetate has been explored through both computational modeling and experimental studies. Computational approaches have been particularly valuable in predicting binding affinities and identifying potential drug-like properties. These studies have revealed that small modifications to the core structure can significantly alter biological activity, providing insights into structure-activity relationships (SAR). Such information is invaluable for guiding the design of more potent and selective drug candidates.
In clinical settings, derivatives of nitropyridines are being investigated for their therapeutic potential across multiple disease indications. The ability to modulate inflammation and oxidative stress makes these compounds particularly relevant in treating chronic conditions such as arthritis and neurodegenerative disorders. Additionally, their antimicrobial properties have sparked interest in developing novel antibiotics to combat resistant strains. The versatility of Methyl 4-hydroxy-2-nitropyridine-5-acetate as a synthetic intermediate underscores its importance in addressing unmet medical needs.
The future prospects of Methyl 4-hydroxy-2-nitropyridine-5-acetate are bright, with ongoing research aiming to unlock its full potential. Innovations in biocatalysis and flow chemistry are expected to further streamline its synthesis, making it more accessible for academic and industrial applications. Furthermore, collaborations between chemists and biologists will continue to drive discoveries that leverage this compound's unique properties. As our understanding of molecular interactions deepens, so too will our ability to harness the therapeutic promise of nitro-containing heterocycles like Methyl 4-hydroxy-2-nitropyridine-5-acetate.
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